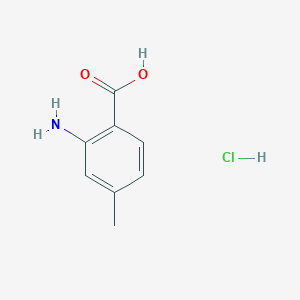![molecular formula C13H19N3O2S B13236691 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine](/img/structure/B13236691.png)
1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzenesulfonyl group attached to an azetidine ring, which is further connected to a piperazine moiety. This compound has garnered interest due to its potential use in medicinal chemistry and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine typically involves the reaction of benzenesulfonyl chloride with azetidine, followed by the introduction of piperazine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine and piperazine rings can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-(Benzenesulfonyl)azetidin-3-yl]morpholine
- 1-[1-(Benzenesulfonyl)azetidin-3-yl]pyrrolidine
Uniqueness
1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine is unique due to the presence of both azetidine and piperazine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C13H19N3O2S |
|---|---|
Poids moléculaire |
281.38 g/mol |
Nom IUPAC |
1-[1-(benzenesulfonyl)azetidin-3-yl]piperazine |
InChI |
InChI=1S/C13H19N3O2S/c17-19(18,13-4-2-1-3-5-13)16-10-12(11-16)15-8-6-14-7-9-15/h1-5,12,14H,6-11H2 |
Clé InChI |
HADAKIMYLCIVRM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2CN(C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


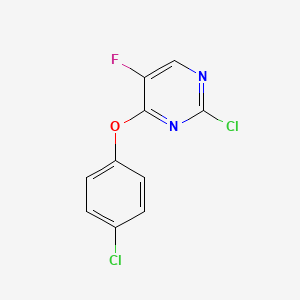
![1-({[(Tert-butoxy)carbonyl]amino}oxy)cyclopentane-1-carboxylic acid](/img/structure/B13236616.png)
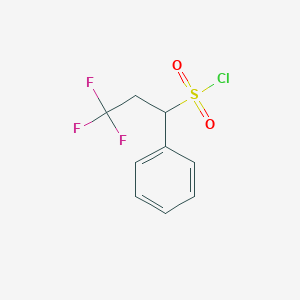
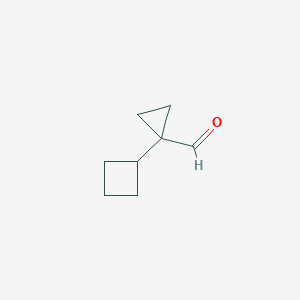
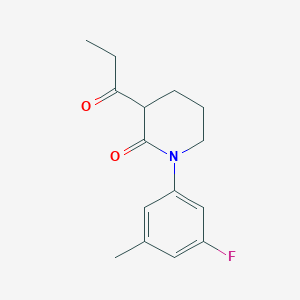
![3-[2-Oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13236668.png)



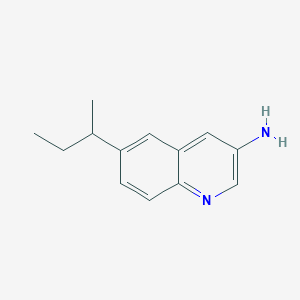
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13236694.png)

